molecular formula C8H11BrO2 B2853903 Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1113001-87-8

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No. B2853903
M. Wt: 219.078
InChI Key: LYSOWTSCQASPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the molecular formula C8H11BrO2 . It has an average mass of 219.076 Da and a monoisotopic mass of 217.994232 Da . The compound is also known by its IUPAC name, "Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate” consists of a bicyclo[1.1.1]pentane core with a bromomethyl group and a methyl ester group attached . The bicyclo[1.1.1]pentane core is a highly strained molecule consisting of three rings of four carbon atoms each .


Physical And Chemical Properties Analysis

“Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate” is a light yellow liquid . It has a molecular weight of 219.08 . The compound’s InChI code is "1S/C8H11BrO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3" .

Scientific Research Applications

Synthesis and Solvolysis

  • Synthesis and Solvolysis Studies : Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate is closely related to compounds like 1-Bromobicyclo[1.1.1]pentane, which has been studied for its solvolysis properties. 1-Bromobicyclo[1.1.1]pentane undergoes solvolysis faster than t-butyl bromide and exclusively yields 3-methylenecyclobutanol. These properties are essential in understanding the reactivity and potential applications of related compounds (Della & Taylor, 1990).

Bridgehead-Bridgehead Interactions

  • Bridgehead-Bridgehead Interaction Studies : Research has been conducted on various 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including those with bromo groups. These studies provide insights into the electronic effects and reactivity of such compounds, which can be extrapolated to understand methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (Adcock et al., 1999).

Biological Study Probes

  • Use in Biological Studies : Compounds similar to methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate have been synthesized for use as probes in biological studies. For example, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid showcases the application of such motifs in medicinal chemistry (Thirumoorthi & Adsool, 2016).

Bioisostere Development

  • Bioisostere Synthesis : Arylated bicyclo[1.1.1]pentanes, closely related to methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate, have been synthesized as bioisosteres of internal alkynes and para-disubstituted benzenes. This highlights the potential of such compounds in drug design and development (Makarov et al., 2017).

Enantioselective Functionalization

  • Enantioselective Functionalization : Studies on enantioselective C–H functionalization of bicyclo[1.1.1]pentanes provide a method to create chiral substituted derivatives, which could be relevant for compounds like methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (Garlets et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSOWTSCQASPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate

CAS RN

1113001-87-8
Record name Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
R Filosa, MC Fulco, M Marinozzi, N Giacchè… - Bioorganic & medicinal …, 2009 - Elsevier
A novel series of bicyclo[1.1.1]pentane-based ω-acidic amino acids, including (2S)- and (2R)-3-(3′-carboxybicyclo[1.1.1]pentyl)alanines (8 and 9), (2S)- and (2R)-2-(3′-…
Number of citations: 29 www.sciencedirect.com

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